

An In-depth Technical Guide to the Discovery and Synthesis of Tolmetin So

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For Researchers, Scientists, and Drug Development Professionals

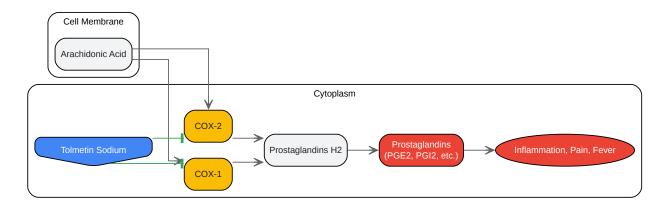
This technical guide provides a comprehensive overview of the discovery, synthesis, and analytical methodologies for **Tolmetin Sodium**, a non-stero inflammatory drug (NSAID). The information is curated for professionals in the fields of chemical and pharmaceutical sciences, offering detailed experprotocols, quantitative data, and visual representations of key pathways.

Discovery and Historical Context

Tolmetin was discovered by McNeil Laboratories and received its first US FDA approval in 1976.[1][2] Marketed under the trade name Tolectin, it belo heterocyclic acetic acid derivative class of NSAIDs.[1][2] Its development provided a therapeutic alternative for the management of pain and inflamma associated with osteoarthritis and rheumatoid arthritis, including juvenile rheumatoid arthritis.

Mechanism of Action

Tolmetin Sodium exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, s COX-1 and COX-2.[3][4][5] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of infla pain, and fever.[3][4][5] By blocking this pathway, **Tolmetin Sodium** reduces the production of prostaglandins, thereby alleviating inflammatory sympt



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Mechanism of action of Tolmetin Sodium.

Synthesis of Tolmetin

The synthesis of Tolmetin, chemically known as [1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid, can be achieved through various routes. A c pathway involves the acylation of a pyrrole derivative followed by hydrolysis.



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A synthetic pathway for Tolmetin.

Experimental Protocol for Synthesis

The following is a generalized protocol based on reported synthetic routes:[6]

Step 1: Synthesis of (1-methyl-1H-pyrrol-2-yl)-oxo-sodium acetate N-methylpyrrole is reacted with oxalyl chloride mono-ethyl ester in the presence of solvent (e.g., toluene) and an acid scavenger. The resulting ester is then hydrolyzed with an aqueous sodium hydroxide solution to yield (1-methyl-1H oxo-sodium acetate.

Step 2: Reduction to N-methylpyrrole-2-acetic acid The ketoacid from the previous step is reduced using a reducing agent such as hydrazine hydrate acidification with hydrochloric acid to furnish N-methylpyrrole-2-acetic acid.

Step 3: Condensation with Methyl Chloroformate N-methylpyrrole-2-acetic acid is condensed with methyl chloroformate at low temperatures to product methyl-1H-pyrrol-2-yl)-2-oxo-methyl propionate.

Step 4: Acylation with p-toluoyl chloride The intermediate from step 3 is acylated with p-toluoyl chloride to yield [1-methyl-5-(4-methyl-benzoyl)-1H-pyr methyl acetate.

Step 5: Hydrolysis to Tolmetin The methyl ester is hydrolyzed with a sodium hydroxide solution, followed by acidification to precipitate the final produc reported yield for this final step is 91.25%.[6]

Quantitative Data and Spectroscopic Analysis

Physicochemical Properties

Property	Value	
Molecular Formula	C15H15NO3	
Molar Mass	257.28 g/mol	
pKa	3.5	
Melting Point	156 °C (decomposes)	
Solubility	Freely soluble in water (as sodium salt)	

Spectroscopic Data

¹H and ¹³C NMR Data (Predicted)

Assignment	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Aromatic CH	7.2-7.8	128-140
Pyrrole CH	6.0-7.0	110-130
CH ₂	~3.6	~35
N-CH₃	~3.8	~35
C=O (ketone)	-	~185
C=O (acid)	-	~175
Ar-CH ₃	~2.4	~21

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

FTIR Spectroscopy

The FTIR spectrum of Tolmetin Sodium shows characteristic peaks corresponding to its functional groups.[7][8][9]



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Wavenumber (cm ⁻¹)	Assignment	
~3104	sp ² C-H stretching	
~1675	Carbonyl (C=O) of carboxylic acid	
~1588	Ketone carbonyl (C=O)	

Mass Spectrometry

The mass spectrum of Tolmetin will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can be analyzed to constructure.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification and purity assessment of Tolmetin Sodium.[10][11][12]

Experimental Protocol:

- Column: Inertsil 5 ODS-3V (250 x 4.6 mm i.d.)[10][11]
- Mobile Phase: Methanol:1% Acetic Acid (64:36, v/v)[10][11]
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm[10][11]
- Internal Standard: Indomethacin can be used as an internal standard.[11]

Quantitative Data:

Parameter	Result
Linearity Range	5.0–100 μΜ
Recovery	98.7–101.7%[10]
Intraday CV	0.20%-1.77%[10]
Interday CV	0.12%-3.40%[10]

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Workflow for HPLC analysis of Tolmetin Sodium.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used for the quantitative determination of Tolmetin Sodium in bulk and pharmaceutical formulations.[13][14]

Experimental Protocol:

- · Solvent: Aqueous solution
- Wavelength of Maximum Absorbance (λmax): 325 nm[13][14]
- Linearity Range: 0.1-1.5 mg%[13][14]

Quantitative Data:

Method	Recovery	Coefficient of Variation
Zero-Order	99.60% ± 0.22	0.34%[13][14]
First-Derivative	100.16% ± 0.26	0.29%[13][14]

Conclusion

This technical guide has provided a detailed overview of the discovery, synthesis, and analysis of **Tolmetin Sodium**. The presented experimental pro quantitative data serve as a valuable resource for researchers and professionals in drug development. The methodologies described can be adapted control, stability studies, and further research on Tolmetin and related compounds.

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